molecular formula C15H18N4O B2808630 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1795483-96-3

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2808630
CAS No.: 1795483-96-3
M. Wt: 270.336
InChI Key: DTYAAJSNCGKQDE-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that features a pyridine ring, a pyrrolidine ring, and a pyrrole ring. These heterocyclic structures are often found in various biologically active molecules, making this compound potentially significant in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyridine ring: This step might involve nucleophilic substitution or coupling reactions.

    Introduction of the pyrrole ring: This can be done through condensation reactions or other suitable methods.

    Acetamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the synthesis of materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which might confer unique biological or chemical properties not found in simpler compounds.

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(12-18-8-3-4-9-18)17-13-6-10-19(11-13)14-5-1-2-7-16-14/h1-5,7-9,13H,6,10-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYAAJSNCGKQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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